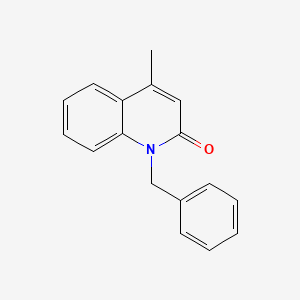

1-Benzyl-4-methyl-1H-quinolin-2-one

Vue d'ensemble

Description

1-Benzyl-4-methyl-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methyl-1H-quinolin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with benzyl chloride in the presence of a base can yield the desired quinoline derivative . Another method involves the use of palladium-catalyzed cross-coupling reactions to form the quinoline core .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-4-methyl-1H-quinolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Functionalized quinoline derivatives with various substituents.

Applications De Recherche Scientifique

Antimicrobial Activity

1-Benzyl-4-methyl-1H-quinolin-2-one exhibits notable antimicrobial properties against various bacterial strains. The mechanism of action typically involves the inhibition of specific enzymes or disruption of cellular processes in pathogens.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties, demonstrating the ability to induce apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and disruption of mitochondrial function.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 µM | |

| HeLa (Cervical Cancer) | 10 µM | |

| A549 (Lung Cancer) | 20 µM |

Case Studies

Recent studies have highlighted the potential of this compound as a lead compound in drug development:

- Study on Antimicrobial Efficacy: A study published in Antibiotics evaluated the compound's efficacy against multi-drug resistant strains of bacteria. Results indicated that it could serve as a scaffold for developing new antibiotics.

- Cancer Cell Apoptosis: Another research article demonstrated that treatment with this compound led to significant apoptosis in HeLa cells via mitochondrial pathways, suggesting its potential as an anticancer agent .

- In Vivo Studies: Preliminary animal studies have shown promising results regarding its safety profile and therapeutic efficacy, particularly in models of bacterial infections and tumors .

Industrial Applications

Beyond its biological activities, this compound is utilized in the development of dyes, pigments, and other industrial chemicals. Its unique chemical structure allows it to serve as a building block for synthesizing more complex quinoline derivatives.

Mécanisme D'action

The mechanism of action of 1-Benzyl-4-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in pathogens . The compound’s ability to intercalate with DNA also contributes to its antimicrobial and anticancer properties .

Comparaison Avec Des Composés Similaires

4-Hydroxy-2-quinolone: Known for its antimicrobial properties.

2-Methylquinoline: Used in the synthesis of various pharmaceuticals.

Quinoline N-oxide: Exhibits unique reactivity due to the presence of the N-oxide group.

Uniqueness: 1-Benzyl-4-methyl-1H-quinolin-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its benzyl and methyl groups enhance its lipophilicity and ability to interact with biological membranes, making it a valuable compound in drug discovery.

Activité Biologique

1-Benzyl-4-methyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinoline family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound features a quinolinone core with a benzyl group at the first position and a methyl group at the fourth position. Its molecular formula is C16H15N and has a molecular weight of approximately 249.31 g/mol. The unique substitution pattern enhances its lipophilicity, allowing it to interact effectively with biological membranes, which is crucial for its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown efficacy in inhibiting their growth. The mechanism of action typically involves the inhibition of specific enzymes or disruption of cellular processes in pathogens.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the disruption of mitochondrial function.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 µM | |

| HeLa (Cervical Cancer) | 10 µM | |

| A549 (Lung Cancer) | 20 µM |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It can inhibit specific enzymes, leading to the disruption of critical cellular processes. For instance, it has been shown to inhibit topoisomerases, which are essential for DNA replication and transcription in both bacterial and cancer cells .

Case Studies

Recent studies have highlighted the potential of this compound as a lead compound in drug development:

- Study on Antimicrobial Efficacy : A study published in Antibiotics evaluated the compound's efficacy against multi-drug resistant strains of bacteria. Results indicated that it could serve as a scaffold for developing new antibiotics .

- Cancer Cell Apoptosis : Another research article demonstrated that treatment with this compound led to significant apoptosis in HeLa cells via mitochondrial pathways, suggesting its potential as an anticancer agent .

- In Vivo Studies : Preliminary animal studies have shown promising results regarding its safety profile and therapeutic efficacy, particularly in models of bacterial infections and tumors .

Propriétés

IUPAC Name |

1-benzyl-4-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-11-17(19)18(12-14-7-3-2-4-8-14)16-10-6-5-9-15(13)16/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXSVQXCWYZKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=CC=CC=C12)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648898 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.